molecular formula C20H18FN5O B5571786 5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole

5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole

Cat. No.: B5571786
M. Wt: 363.4 g/mol
InChI Key: HFLNWYPRLVLFDF-UHFFFAOYSA-N
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Description

5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole is a useful research compound. Its molecular formula is C20H18FN5O and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14953838 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Automated Radiosynthesis for Clinical Applications

Compounds structurally related to "5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole" have been utilized in automated radiosynthesis of tracers like [18F]FMISO and [18F]PM-PBB3 for imaging hypoxia and tau pathology, respectively. This process involves direct 18F-fluorination and is crucial for clinical applications in disease diagnosis and research (Ohkubo et al., 2021).

Synthesis of Substituted Benzimidazoles

Research into the synthesis of various substituted benzimidazoles and imidazolo[4,5-b] pyridines demonstrates the chemical versatility and the potential for creating DNA-binding compounds. These compounds are synthesized by condensation reactions and have applications in studying DNA interactions (Yadagiri & Lown, 1990).

Insecticidal Evaluation

The insecticidal activity of tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via a catalyst-free aza-Diels-Alder reaction, highlights the potential of these compounds in agricultural applications. The introduction of a fluoro group has been found to increase the activity against specific pests (Zhang et al., 2010).

Antiherpes Activity

Benzimidazole nucleosides with substitutions have been explored for their antiherpes activity. The addition of a fluorine atom into the benzimidazole ring system has yielded compounds with potential antiviral properties, offering insights into the design of antiviral therapies (Kharitonova et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis of fluorinated heterocyclic compounds, including derivatives of benzimidazole, has shown promising results in antimicrobial and anti-inflammatory screenings. These compounds have been evaluated for their physicochemical, ADME, and pharmacokinetic properties, highlighting their potential in drug development (Binoy et al., 2021).

Chemosensor for Fluoride Ions

Benzimidazole derivatives have been utilized as chemosensors for the detection of fluoride ions, showcasing the versatility of these compounds in analytical chemistry applications. This particular application emphasizes the potential for developing sensitive and selective detection methods for environmental and biological monitoring (Chetia & Iyer, 2008).

Properties

IUPAC Name

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-12-10-25-11-13(4-7-18(25)22-12)20(27)26-8-2-3-17(26)19-23-15-6-5-14(21)9-16(15)24-19/h4-7,9-11,17H,2-3,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLNWYPRLVLFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC3C4=NC5=C(N4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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